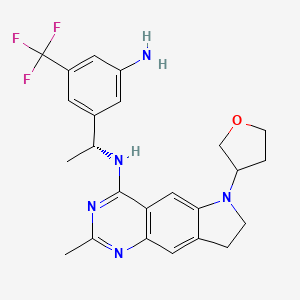

Sos1/kras-IN-1

Description

Overview of RAS Oncogenesis and Associated Malignancies

The RAS family of small GTPases, comprising HRAS, NRAS, and most notably KRAS, act as molecular switches. researchgate.net They cycle between an inactive GDP-bound state and an active GTP-bound state. pnas.org This cycle is tightly regulated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis to return RAS to its inactive state. pnas.org

Oncogenic mutations in RAS genes, found in approximately 25% of all human cancers, lock the RAS protein in a constitutively active, GTP-bound state. aacrjournals.orgaacrjournals.org This leads to persistent downstream signaling, promoting uncontrolled cell growth and tumor development. nih.gov KRAS is the most frequently mutated RAS isoform, with a high prevalence in some of the most lethal cancers, including pancreatic ductal adenocarcinoma (around 90%), colorectal carcinoma (about 50%), and non-small cell lung cancer (approximately 30%). aacrjournals.org The development of effective therapies against these RAS-driven cancers has been a long-standing challenge in oncology. mdpi.com

Role of Son of Sevenless Homolog 1 (SOS1) as a Guanine Nucleotide Exchange Factor (GEF) for RAS

Son of Sevenless Homolog 1 (SOS1) is a key guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS proteins. pnas.orgmedchemexpress.eu Upon stimulation by upstream signals, such as those from receptor tyrosine kinases (RTKs), SOS1 is recruited to the cell membrane where it interacts with RAS. nih.gov SOS1 facilitates the release of GDP from RAS, allowing the more abundant GTP to bind, thus switching RAS to its active state. pnas.org

The SOS1 protein possesses a complex structure with multiple domains, including a catalytic domain that directly engages with RAS to facilitate nucleotide exchange. biorxiv.org Interestingly, SOS1 activity is not only catalytic but is also subject to allosteric regulation. The binding of a GTP-bound RAS molecule to an allosteric site on SOS1 enhances its GEF activity, creating a positive feedback loop that amplifies RAS signaling. medchemexpress.eu This dual function underscores the critical role of SOS1 in maintaining the pool of active RAS proteins required for both normal cellular function and pathological oncogenic signaling. aacrjournals.orgmedchemexpress.eu

Rationale for Targeting SOS1 in RAS-Driven Cancers

The persistent challenge of directly inhibiting the mutated KRAS protein has led researchers to explore alternative strategies. Targeting the SOS1:KRAS interaction has emerged as a highly attractive therapeutic approach for several reasons. mdpi.commedchemexpress.eu

Firstly, SOS1 is a direct upstream activator of RAS. pnas.org By inhibiting the interaction between SOS1 and KRAS, the reloading of RAS with GTP is blocked, effectively reducing the population of active KRAS, regardless of its mutation status. pnas.org This offers a potential therapeutic avenue for a broad range of KRAS-mutant tumors, not just those with specific mutations like G12C. mdpi.com

Secondly, this strategy circumvents the difficulties of directly targeting the KRAS protein, which has a very high affinity for GTP and lacks deep pockets for small molecule binding. Instead, inhibitors can be designed to bind to a specific pocket on the SOS1 protein, preventing it from engaging with KRAS. pnas.org

Finally, preclinical studies have shown that inhibiting SOS1 can suppress the growth of KRAS-driven cancer cells. pnas.orgpnas.org Furthermore, combining SOS1 inhibitors with inhibitors of other components of the RAS/MAPK pathway, such as MEK inhibitors or direct KRAS inhibitors, has demonstrated synergistic effects, leading to more profound and durable anti-tumor responses. researchgate.netaacrjournals.org This suggests that SOS1 inhibition could be a cornerstone of combination therapies for RAS-driven cancers.

This compound: A Key Chemical Probe

Within the expanding landscape of SOS1 inhibitors, this compound, also identified as Compound 2, represents a significant early discovery. medchemexpress.comacs.org While not a clinical drug itself, its characterization has provided invaluable insights into the feasibility of targeting the SOS1:KRAS interaction.

Structure

3D Structure

Properties

Molecular Formula |

C24H26F3N5O |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxolan-3-yl)-7,8-dihydropyrrolo[2,3-g]quinazolin-4-amine |

InChI |

InChI=1S/C24H26F3N5O/c1-13(16-7-17(24(25,26)27)10-18(28)8-16)29-23-20-11-22-15(9-21(20)30-14(2)31-23)3-5-32(22)19-4-6-33-12-19/h7-11,13,19H,3-6,12,28H2,1-2H3,(H,29,30,31)/t13-,19?/m1/s1 |

InChI Key |

DPVUKUXCCDJCEG-BSOCMFCZSA-N |

Isomeric SMILES |

CC1=NC2=C(C=C3C(=C2)CCN3C4CCOC4)C(=N1)N[C@H](C)C5=CC(=CC(=C5)N)C(F)(F)F |

Canonical SMILES |

CC1=NC2=C(C=C3C(=C2)CCN3C4CCOC4)C(=N1)NC(C)C5=CC(=CC(=C5)N)C(F)(F)F |

Origin of Product |

United States |

Mechanism of Action of Sos1/kras Interaction Inhibitors

Disruption of SOS1:KRAS Protein-Protein Interaction (PPI)

Sos1/kras-IN-1 compounds are small molecules engineered to directly obstruct the physical binding between the SOS1 and KRAS proteins. patsnap.com This is achieved by the inhibitor molecule binding to a specific pocket on the catalytic domain of SOS1. patsnap.comnih.gov This binding event prevents KRAS from docking with SOS1, effectively blocking the formation of the SOS1::KRAS protein complex. nih.gov By occupying this key interface, the inhibitor acts as a competitive antagonist to the natural protein-protein interaction (PPI).

Several potent and selective inhibitors have been developed that demonstrate this mechanism. For instance, BI-3406 binds to the catalytic site of SOS1, and BAY-293 has been shown to selectively inhibit the KRAS–SOS1 interaction with high affinity. nih.govpatsnap.com The efficacy of these inhibitors is often quantified by their ability to disrupt the PPI in biochemical assays.

Table 1: Biochemical Potency of Representative SOS1::KRAS Interaction Inhibitors

| Compound | Target | Assay Type | IC50 / Kd |

|---|---|---|---|

| BAY-293 | SOS1::KRAS Interaction | Biochemical PPI Assay | 21 nM (IC50) |

| BI-3406 | RAS-GTP Levels | Cellular Assay (NCI-H358 cells) | 83-231 nM (IC50) |

| SIAIS562055 | SOS1 Protein Binding | Surface Plasmon Resonance (SPR) | 95.9 nM (Kd) |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Data compiled from multiple research sources. nih.govpatsnap.com

Impact on KRAS Nucleotide Cycling (GDP-GTP Exchange)

The primary function of SOS1 is to catalyze the exchange of GDP for GTP on KRAS. researchgate.net By physically preventing the association of SOS1 with KRAS, inhibitors effectively halt this catalytic process. nih.gov The SOS1 protein pries open the nucleotide-binding pocket of KRAS, which lowers its affinity for GDP and allows it to be released. researchgate.net With SOS1 function blocked by an inhibitor, GDP remains bound to KRAS, trapping it in its inactive conformational state. nih.govnih.gov

This action leads to a significant reduction in the cellular pool of active, GTP-bound KRAS (RAS-GTP). nih.govpatsnap.com This mechanism is particularly strategic when used in combination with therapies that target specific KRAS mutants. For example, KRAS G12C inhibitors preferentially bind to the GDP-bound form of the protein. By increasing the population of KRAS G12C in this "off" state, SOS1 inhibitors can enhance the efficacy of these covalent drugs. nih.govnih.gov

Modulation of Downstream Signaling Pathways

The reduction in active KRAS-GTP levels has profound consequences on the downstream signaling pathways that are normally activated by KRAS. The two major cascades influenced are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are central to cancer cell proliferation and survival. nih.govresearchgate.net

Regulation of the RAF-MEK-ERK Pathway

The RAF-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a primary effector of KRAS signaling. nih.govresearchgate.net Activation of KRAS leads to the recruitment and activation of RAF kinases, which in turn phosphorylate and activate MEK kinases, culminating in the phosphorylation and activation of ERK kinases. Activated ERK then translocates to the nucleus to regulate genes involved in cell proliferation. nih.gov

Inhibition of the SOS1::KRAS interaction effectively shuts down this cascade at its origin. Studies have consistently shown that treatment with SOS1 inhibitors leads to a significant and sustained decrease in the phosphorylation of both MEK and ERK in cancer cells with KRAS mutations. nih.govnih.gov In some KRAS mutant cell lines, SOS1 inhibition can reduce phospho-ERK activity by as much as 50%. This dampening of the MAPK pathway is a key contributor to the anti-proliferative effects of these inhibitors. nih.gov

Influence on the PI3K-AKT Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is another critical signaling axis downstream of KRAS. nih.govresearchgate.net Active KRAS can bind to and activate the p110 catalytic subunit of PI3K, initiating a signaling cascade that promotes cell survival and growth. While SOS1 inhibition primarily targets the MAPK pathway, it can also suppress PI3K-AKT signaling. nih.gov

However, the influence on this pathway can be context-dependent. The efficacy of SOS1 inhibitors in suppressing PI3K-AKT signaling can be compromised by the presence of co-occurring mutations in the pathway itself, such as activating mutations in the PIK3CA gene. hubrecht.eu In cells with these co-mutations, the PI3K-AKT pathway can be constitutively activated, bypassing the need for upstream KRAS signaling and thus rendering the cells less sensitive to SOS1 inhibition. hubrecht.eu

Effects on Beta-Catenin Signaling

The direct effects of SOS1/KRAS interaction inhibitors on the Wnt/β-catenin signaling pathway are not as well-defined as their impact on the MAPK and PI3K pathways. However, significant crosstalk exists between the RAS/MAPK and Wnt/β-catenin signaling cascades. nih.govresearchgate.net This crosstalk is complex and can be either positive or negative depending on the cellular context. researchgate.net For instance, in some cancers, stimulation of the Wnt/β-catenin pathway can lead to the stabilization of RAS proteins, thereby activating the MAPK pathway. researchgate.netresearchgate.net Conversely, the RAS/MAPK pathway can indirectly activate β-catenin by inhibiting Glycogen Synthase Kinase 3 Beta (GSK3β), a key component of the β-catenin destruction complex. nih.gov

Given this intricate interplay, it is plausible that by suppressing RAS activity, SOS1 inhibitors could indirectly modulate β-catenin signaling. However, this remains an area requiring further investigation to establish a direct mechanistic link and therapeutic relevance.

Cellular Responses to SOS1/KRAS Interaction Inhibition

The ultimate consequence of disrupting the SOS1:KRAS interaction and suppressing downstream signaling is a potent anti-cancer effect at the cellular level. The primary response observed across a broad range of KRAS-driven cancer cell lines is the inhibition of cellular proliferation. patsnap.comnih.gov

Table 2: Anti-proliferative Activity of BI-3406 in Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs)

| CRC PDO Model | KRAS Mutation Status | BI-3406 Sensitivity (IC50) |

|---|---|---|

| MCC19990-010 | G12D | Sensitive |

| PDO with WT KRAS | Wild-Type | Variable (Sensitive to Resistant) |

| PDO with G12/G13 Mutations | G12/G13 | Variable (Sensitive to Resistant) |

IC50 values for BI-3406 in CRC PDOs ranged from 0.53µM to 45.9µM, indicating a wide range of sensitivities that were not strictly correlated with KRAS mutation status alone.

Furthermore, SOS1 inhibition has been shown to counteract adaptive resistance mechanisms. When cancer cells are treated with MEK inhibitors, a negative feedback loop is often relieved, leading to the reactivation of SOS1 and the MAPK pathway. nih.govpatsnap.com By combining a SOS1 inhibitor with a MEK inhibitor, this feedback reactivation is attenuated, resulting in a more profound and durable blockade of the signaling pathway, which can lead to tumor regression in preclinical models. nih.govnih.gov Similarly, SOS1 inhibition can delay or prevent the development of acquired resistance to direct KRAS G12C inhibitors. nih.gov

Inhibition of Cancer Cell Proliferation

A primary outcome of inhibiting the SOS1-KRAS interaction is the suppression of cancer cell proliferation. By maintaining KRAS in its inactive state, these inhibitors effectively block the downstream signals that command cells to divide uncontrollably. Research has demonstrated that various SOS1 inhibitors significantly reduce the proliferation of cancer cell lines harboring KRAS mutations.

For instance, the SOS1 inhibitor BI-3406 has been shown to be effective in KRAS-driven cancers. researchgate.net Similarly, MRTX0902, another potent SOS1 inhibitor, demonstrates an anti-proliferative effect in cancer cell lines with genetic alterations in the KRAS–MAPK pathway. nih.gov The targeted degradation of SOS1 by proteolysis targeting chimeras (PROTACs), such as SIAIS562055, also leads to the suppression of downstream signaling and effectively inhibits the proliferation of KRAS-mutant cancer cells. aacrjournals.org The table below summarizes findings on the anti-proliferative activity of various SOS1 inhibitors.

| Inhibitor/Degrader | Cancer Model | Key Findings on Proliferation Inhibition |

| BI-3406 | KRAS-driven cancer cells | Demonstrates sensitivity in lung, colorectal, and pancreatic cancer cells with various KRAS mutations. researchgate.net |

| MRTX0902 | Cancer cell lines with KRAS-MAPK pathway alterations | Translates into an anti-proliferative effect. nih.gov |

| SIAIS562055 | KRAS-mutant cancer cells | Leads to the suppression of downstream signaling, which effectively inhibits proliferation. aacrjournals.org |

| BAY-293 | KRAS-mutant cell lines | Blocks reloading of KRAS with GTP, leading to antiproliferative activity. pnas.org |

Induction of Apoptosis

Beyond halting proliferation, inhibitors of the SOS1-KRAS interaction can also induce apoptosis, or programmed cell death, in cancer cells. The sustained signaling from oncogenic KRAS not only promotes proliferation but also helps cancer cells evade apoptosis. By shutting down this pro-survival signaling, SOS1 inhibitors can re-sensitize cancer cells to apoptotic signals.

For example, the SOS1 PROTAC SIAIS562055, when used in combination with ABL inhibitors in the context of BCR-ABL-positive chronic myeloid leukemia (CML), resulted in increased cell apoptosis. aacrjournals.org While direct induction of apoptosis by SOS1 inhibitors as single agents in KRAS-mutant solid tumors is an area of ongoing research, the suppression of the constantly active KRAS survival signals is a key mechanism that can lead to cell death. In xenograft models, the upregulation of SOS1 has been linked to the suppression of apoptosis, suggesting that its inhibition would have the opposite effect. researchgate.net

| Inhibitor/Degrader | Cancer Model | Key Findings on Apoptosis Induction |

| SIAIS562055 | BCR-ABL-positive CML cells | In combination with ABL inhibitors, resulted in increased cell apoptosis. aacrjournals.org |

| General SOS1 Inhibition | Xenograft models | Upregulation of SOS1 is associated with apoptosis suppression, implying inhibition promotes apoptosis. researchgate.net |

Preclinical Efficacy Studies of Sos1/kras Interaction Inhibitors

In Vivo Research Models

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant platform to evaluate novel cancer therapeutics compared to traditional cell line-derived xenografts.

In the context of SOS1/KRAS inhibition, PDX models have been instrumental in demonstrating the anti-tumor activity of these agents. For instance, the SOS1 inhibitor MRTX0902 has shown the ability to block KRAS activation and exhibit anti-tumor effects in cancers dependent on KRAS nucleotide loading. aacrjournals.org Combination therapy studies have been particularly insightful. The combination of MRTX0902 with the KRAS G12C inhibitor adagrasib resulted in augmented antitumor activity in 8 out of 12 KRAS G12C-mutant human non-small cell lung cancer and colorectal cancer xenograft models. aacrjournals.org

Similarly, in a malignant peripheral nerve sheath tumor (MPNST) PDX model with an NF1 mutation and MTAP deletion, the combination of the SOS1 inhibitor MRTX0902 with MRTX1719, a PRMT5 inhibitor, demonstrated a significant increase in anti-tumor activity compared to either drug alone. larvol.comaacrjournals.org Furthermore, studies with the SOS1 inhibitor BI-3406 combined with the MEK inhibitor trametinib (B1684009) showed improved antitumor activity in KRAS-mutant colorectal and pancreatic cancer PDX models. aacrjournals.org

The combination of the SOS1 inhibitor BI-3406 with a KRAS G12C inhibitor was tested in two colorectal cancer PDX models, showing enhanced anti-tumor benefit. nih.gov These PDX models have been crucial in validating the synergistic potential of combining SOS1 inhibition with other targeted therapies, providing a strong rationale for their clinical investigation.

Therapeutic Potential Across Diverse Tumor Types

The therapeutic potential of inhibiting the SOS1/KRAS interaction extends across a variety of solid tumors that are frequently driven by KRAS mutations.

Non-Small Cell Lung Cancer (NSCLC) Research

KRAS mutations are prevalent in non-small cell lung cancer (NSCLC), making it a key area of research for SOS1 inhibitors. bayer.co.uk Activating SOS1 mutations and loss-of-function NF1 mutations are found in approximately 1% and 10% of NSCLC cases, respectively. aacrjournals.org Preclinical studies have shown that combining SOS1 inhibition with KRAS G12C inhibitors can enhance anti-tumor efficacy in KRAS G12C-mutated NSCLC models. aacrjournals.orgnih.gov This approach is being explored to overcome the adaptive resistance that can develop with MEK inhibitors. hematologyandoncology.net The combination of BI-3406 with a KRAS G12C inhibitor has demonstrated a stronger and more extended suppression of RAS-MAPK signaling in lung cancer models. nih.gov This suggests that targeting SOS1 could be a valuable strategy to improve and prolong the response to KRAS G12C inhibitors in NSCLC. larvol.comnih.gov

Colorectal Cancer (CRC) Research

Colorectal cancer (CRC) is another malignancy where KRAS mutations are a significant driver of the disease. mdpi.com Targeting the SOS1-KRAS interaction is being investigated as a therapeutic strategy for KRAS-mutant CRC. nih.gov Studies have shown that the SOS1 inhibitor BI-3406 can be effective in CRC cells with various KRAS mutations. mdpi.com Furthermore, the development of SOS1 degraders, such as P7, has shown superior activity in inhibiting the growth of patient-derived CRC organoids compared to SOS1 inhibitors alone. nih.govacs.org Combination strategies are also being explored, with preclinical data suggesting that combining a SOS1 inhibitor with a KRAS G12C inhibitor can lead to enhanced antitumor activity in CRC models. nih.govcrownbio.com Research using patient-derived organoids has indicated that a high SOS1/SOS2 protein expression ratio may predict sensitivity to SOS1 inhibition. biorxiv.org

Pancreatic Ductal Adenocarcinoma (PDAC) Research

Pancreatic ductal adenocarcinoma (PDAC) is notoriously difficult to treat, with KRAS mutations present in over 90% of cases. nih.govmdpi.com This makes the SOS1/KRAS axis a critical therapeutic target. nih.gov Inactivation of SOS1 has been shown to decrease the survival of RAS-mutated pancreatic cancer cells. nih.gov Preclinical studies combining SOS1 inhibitors with MEK inhibitors have demonstrated suppressed tumor growth in syngeneic models of PDAC. researchgate.netaacrjournals.org The combination of the SOS1 inhibitor BI-3406 with trametinib has shown improved antitumor activity in pancreatic cancer PDX models. aacrjournals.org These findings support the continued investigation of SOS1 inhibitors, both as monotherapy and in combination, for the treatment of PDAC. nih.gov

Anaplastic Thyroid Carcinoma (ATC) Research

Anaplastic thyroid carcinoma (ATC) is a highly aggressive form of thyroid cancer with limited treatment options. nih.govresearcher.liferesearchgate.netresearchgate.net Recent research has identified the KRAS-SOS1 interaction as a potential therapeutic target in ATC. nih.govresearcher.liferesearchgate.netresearchgate.net The synthetic molecule BAY-293, a selective inhibitor of the KRAS-SOS1 interaction, has been evaluated in both in vitro and in vivo models of ATC. nih.govresearcher.liferesearchgate.net The results indicated that BAY-293 effectively blocked the KRAS/MAPK/ERK pathway, which is crucial for cell migration, and induced apoptosis, thereby slowing the progression of ATC. nih.govresearcher.liferesearchgate.netresearchgate.net These findings highlight the potential of KRAS/SOS-1 inhibition as a promising new pharmacological strategy for ATC. larvol.comnih.govresearcher.liferesearchgate.net

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) Research

Malignant peripheral nerve sheath tumors (MPNSTs) are aggressive soft tissue sarcomas often associated with the genetic disorder neurofibromatosis type 1 (NF1). researchgate.netaacrjournals.org Loss of NF1 function leads to the overactivation of the RAS signaling pathway. researchgate.netaacrjournals.org Consequently, targeting the RAS pathway with SOS1 inhibitors is being explored as a therapeutic option for MPNSTs. researchgate.netaacrjournals.org Preclinical studies have investigated the efficacy of the SOS1 inhibitor BI 1701963, both alone and in combination with a KRAS inhibitor, in MPNST models. aacrjournals.org These in vivo experiments have demonstrated significant tumor growth stabilization and even regression. aacrjournals.org Furthermore, combining the SOS1 inhibitor MRTX0902 with another targeted agent in an NF1 mutant MPNST PDX model also resulted in increased anti-tumor activity. larvol.comaacrjournals.org These findings suggest that inhibiting the SOS1/KRAS interaction could be a viable therapeutic strategy for these challenging tumors.

Studies in Chronic Myeloid Leukemia (CML) and other Hematologic Malignancies

The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), plays a significant role in activating RAS proteins. This function is not only central to cancers driven by KRAS mutations but is also implicated in the pathogenesis of certain hematologic malignancies, including Chronic Myeloid Leukemia (CML). nih.govaacrjournals.org In CML, the BCR-ABL oncoprotein is a key driver of leukemogenesis, and SOS1 has been identified as a critical component in the signaling pathways downstream of BCR-ABL that lead to cancer progression. nih.govaacrjournals.orgpnas.org Specifically, SOS1 is involved in the activation of the small GTPase RAC, which is mediated by BCR-ABL. nih.govaacrjournals.org

Preclinical research has demonstrated that SOS1 is essential for the development of BCR-ABL-driven CML in mouse models. pnas.orgbiorxiv.orgbiorxiv.org This highlights SOS1 as a promising therapeutic target. Furthermore, studies have shown that SOS1 is often overexpressed in various leukemia cells compared to normal cells. nih.gov The unique dependence on SOS1 in KrasG12D-induced leukemogenesis has also been established, where SOS1 is required for the hyperactivation of wild-type NRAS and HRAS, contributing to the development of myeloproliferative neoplasms (MPN). nih.gov Genetic deletion of Sos1 in mouse models of KrasG12D-induced MPN led to an amelioration of the disease phenotype and prolonged survival. nih.gov

Given the limited efficacy of some existing treatments and the development of resistance, targeting SOS1 has emerged as a novel strategy. nih.govaacrjournals.org While information on a specific compound named "Sos1/kras-IN-1" is not widely available in published literature, extensive preclinical research has been conducted on other potent and selective SOS1 inhibitors, such as BI-3406, and SOS1-targeting proteolysis targeting chimeras (PROTACs) like SIAIS562055. nih.govaacrjournals.orgnih.gov

In Vitro Studies

Preclinical in vitro studies have explored the efficacy of targeting SOS1 in CML and other leukemia cell lines. The inhibitor BAY-293 was found to inhibit proliferation and colony formation in CML cells that were resistant to tyrosine kinase inhibitors (TKIs) and where resistance was independent of BCR-ABL mutations. nih.gov Similarly, the SOS1 degrader SIAIS562055, which is based on an analog of BI-3406, demonstrated potent antiproliferative activity in various cancer cell lines. nih.govaacrjournals.org

A key finding is the synergistic effect of SOS1 inhibition with other targeted therapies. For instance, SIAIS562055 showed synergistic effects when combined with BCR-ABL inhibitors in CML cells and with KRAS inhibitors in KRAS-mutant cancer cells. nih.govaacrjournals.org This PROTAC was found to upregulate the transporter SLC22A4, which in turn promoted the uptake of BCR-ABL inhibitors, enhancing their efficacy. nih.govnih.gov

| Compound | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| BAY-293 | Resistant Chronic Myeloid Leukemia cells | Inhibited proliferation and colony formation in TKI-resistant, BCR-ABL-independent CML cells. | nih.gov |

| SIAIS562055 (SOS1 PROTAC) | CML cells, KRAS-mutant cancer cells | Demonstrated potent antiproliferative activity and synergistic effects with BCR-ABL and KRAS inhibitors. Upregulated SLC22A4, enhancing uptake of BCR-ABL inhibitors. | nih.govaacrjournals.orgnih.gov |

| BI-3406 | KRAS-mutant cell lines (e.g., NCI-H358, MIA PaCa-2, DLD1) | Reduced RAS-GTP levels and downstream pERK signaling. Showed strong synergistic anti-proliferative effects with MEK inhibitors. | nih.gov |

| Genetic Deletion of Sos1 | KrasG12D/+ cells | Attenuated hyperactivation of wild-type NRAS, HRAS, and downstream ERK signaling. | nih.gov |

In Vivo Studies

The antitumor activity of targeting SOS1 has also been validated in animal models. In mouse xenograft models of CML, SIAIS562055, in combination with BCR-ABL inhibitors, demonstrated robust antitumor activities. nih.govnih.gov This compound also showed significant tumor regression in KRAS-mutant xenograft models, both as a monotherapy and in combination with KRAS inhibitors, without notable weight loss in the mice. nih.govaacrjournals.org

Similarly, the SOS1 inhibitor BI-3406 has shown dose-dependent tumor growth inhibition in various KRAS-mutant xenograft models. nih.gov In a KrasG12D-driven mouse model of myeloproliferative neoplasm, genetic deletion of Sos1 significantly prolonged the survival of the mice. nih.gov These in vivo studies provide a strong rationale for the clinical investigation of SOS1 inhibitors in hematologic malignancies.

| Model | Compound/Method | Key Findings | Reference |

|---|---|---|---|

| CML mouse xenografts | SIAIS562055 + BCR-ABL inhibitors | Demonstrated robust and synergistic antitumor activity. | nih.govnih.gov |

| KRAS-mutant xenografts | SIAIS562055 | Caused significant tumor regression as monotherapy and in combination with KRAS inhibitors. | nih.govaacrjournals.org |

| KRAS-mutant xenografts (pancreatic, colorectal) | BI-3406 | Resulted in prolonged, dose-dependent tumor growth inhibition. | nih.gov |

| KrasG12D/+ myeloproliferative neoplasm mice | Genetic Deletion of Sos1 | Ameliorated disease phenotypes and prolonged survival. | nih.gov |

Mechanisms of Resistance to Sos1/kras Interaction Inhibitors

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to SOS1/KRAS interaction inhibitors from the outset of treatment. Several factors can contribute to this phenomenon.

Adaptive Reactivation of Upstream Receptor Tyrosine Kinase (RTK) Signaling

A key mechanism of intrinsic resistance involves the adaptive reactivation of upstream signaling pathways, particularly those mediated by receptor tyrosine kinases (RTKs). Inhibition of the SOS1-KRAS interaction can lead to a feedback loop that reactivates RTK signaling. aacrjournals.org This reactivation can bypass the SOS1 blockade and maintain downstream signaling through the MAPK and other pathways essential for cell survival and proliferation. mdpi.com This phenomenon, known as adaptive resistance, is driven by the relief of negative feedback mechanisms that are normally in place. aacrjournals.orgnih.gov As a result, even with SOS1 inhibited, the cell can find alternative ways to activate KRAS or other downstream effectors. Studies have shown that co-targeting a common node like SOS1 may lead to a more durable response compared to targeting a single RTK, as feedback reactivation can occur through multiple RTKs. nih.gov

Compensatory Roles of SOS2 Expression

The presence and expression levels of SOS2, a homolog of SOS1, can significantly influence the efficacy of SOS1-specific inhibitors. SOS1 and SOS2 share redundant functions in activating RAS proteins. pnas.orgbiorxiv.org When SOS1 is inhibited, SOS2 can compensate for its loss of function, thereby maintaining KRAS activation and downstream signaling. pnas.orgbiorxiv.orgnih.gov Research has demonstrated that cancer cells with low SOS2 expression or a high SOS1/SOS2 protein expression ratio are more sensitive to SOS1 inhibition. nih.govbiorxiv.org Conversely, cells with high SOS2 expression are more likely to be intrinsically resistant. In preclinical models, the anti-proliferative effect of the SOS1 inhibitor BI-3406 was enhanced in cells where SOS2 was knocked out, highlighting the compensatory role of SOS2. pnas.orgbiorxiv.org This suggests that the balance between SOS1 and SOS2 expression is a critical determinant of sensitivity to SOS1 inhibitors.

Genetic Co-dependencies and their Impact (e.g., KEAP1, STK11, NF1, PTEN Mutations)

The genetic landscape of a tumor, particularly the presence of co-occurring mutations, can significantly impact its sensitivity to SOS1 inhibitors. Loss-of-function mutations in tumor suppressor genes such as KEAP1, STK11, NF1, and PTEN are associated with resistance.

KEAP1 and STK11: Co-mutations in KEAP1 and STK11 are linked to poor clinical outcomes and resistance to various therapies, including those targeting the KRAS pathway. aacrjournals.orgnih.govamegroups.cnfrontiersin.org These mutations are often associated with an altered tumor microenvironment, which can contribute to resistance. amegroups.cn However, some studies suggest that SOS1 inhibition can delay acquired resistance to KRAS G12C inhibitors, irrespective of the KEAP1 and STK11 mutational status. aacrjournals.orgnih.gov

NF1 and PTEN: The tumor suppressor gene NF1 encodes for neurofibromin, a protein that negatively regulates RAS signaling. nih.gov Loss of NF1 can lead to hyperactivation of the RAS pathway, potentially rendering cells less dependent on SOS1 for KRAS activation. Similarly, loss of the tumor suppressor PTEN can activate the PI3K/AKT pathway, a parallel signaling cascade that can promote cell survival and resistance to therapies targeting the MAPK pathway. nih.gov Pharmacogenomic profiling has implicated mutations in NF1 and PTEN in resistance to combination treatments involving SOS1 inhibitors. nih.govresearchgate.net

Table 1: Genetic Co-dependencies and their Role in Resistance to SOS1/KRAS Interaction Inhibitors

| Gene | Function | Impact on Resistance |

|---|---|---|

| KEAP1 | Tumor suppressor involved in oxidative stress response. | Loss-of-function mutations are associated with poor clinical outcomes and intrinsic resistance to KRAS pathway inhibitors. aacrjournals.orgfrontiersin.org |

| STK11 | Tumor suppressor kinase (also known as LKB1) that regulates cell metabolism and growth. | Inactivating mutations are linked to resistance to KRAS-targeted therapies and immunotherapy. aacrjournals.orgamegroups.cn |

| NF1 | Tumor suppressor that negatively regulates RAS by promoting the conversion of active RAS-GTP to inactive RAS-GDP. nih.gov | Loss-of-function mutations can lead to RAS pathway hyperactivation and have been implicated in resistance. nih.govresearchgate.net |

| PTEN | Tumor suppressor that negatively regulates the PI3K/AKT signaling pathway. nih.gov | Loss of PTEN function can lead to activation of a parallel survival pathway, conferring resistance to MAPK pathway inhibition. nih.govnih.govresearchgate.net |

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to treatment. This occurs through the selection and expansion of cancer cell clones that have developed new mechanisms to overcome the drug's effects.

Emergence of Secondary KRAS Mutations

A primary mechanism of acquired resistance to SOS1/KRAS interaction inhibitors is the emergence of secondary mutations in the KRAS gene itself. nih.govresearchgate.net These mutations can alter the structure of the KRAS protein, potentially in a way that it no longer requires SOS1 for activation or is no longer effectively targeted by the inhibitor. For example, secondary mutations in the switch-II region of KRAS have been identified that confer resistance to KRAS G12C inhibitors. researchgate.netascopubs.org Combination therapy with a SOS1 inhibitor has shown potential in overcoming resistance mediated by some of these secondary KRAS mutations. nih.govresearchgate.netascopubs.org

Genomic Amplification of Mutant KRAS

A primary mechanism of resistance to KRAS inhibitors is the genomic amplification of the mutant KRAS allele. mdpi.comnih.gov This leads to an increased production of the mutant KRAS protein, which can overwhelm the inhibitor's capacity to block its function. nih.gov The altered stoichiometry between the inhibitor and its target diminishes the therapeutic effect. mdpi.comnih.gov

For instance, in studies involving the KRAS G12C inhibitor sotorasib (B605408), a notable percentage of patients developed amplifications of the KRAS G12C gene. mdpi.comnih.gov This phenomenon has been consistently observed in colorectal cancer patient-derived cell lines and xenograft models treated with combinations of KRAS and EGFR inhibitors, where the frequency of KRAS G12C amplification increased over the course of treatment. mdpi.comnih.gov In pancreatic ductal adenocarcinoma models, amplification of the Kras gene was also identified as a resistance mechanism to KRAS G12D inhibition.

Acquired resistance to KRAS inhibitors can also arise from secondary mutations in the KRAS gene itself, which may prevent the inhibitor from binding effectively. aacrjournals.orgnih.gov

Activation of Alternative RTK/MAPK Pathway Components

Tumor cells can develop resistance by activating other components of the Receptor Tyrosine Kinase (RTK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway, effectively bypassing the need for KRAS signaling. mdpi.comnih.gov This can occur through several mechanisms:

Upstream Reactivation: Inhibition of KRAS can lead to a feedback reactivation of upstream RTKs, such as EGFR. nih.govnih.gov This reactivation can then stimulate wild-type RAS isoforms or other signaling pathways to maintain cell proliferation and survival. nih.govaacrjournals.org The combination of SOS1 inhibitors with KRAS G12C inhibitors aims to block this rebound RTK signaling. nih.govresearchgate.net

Downstream Mutations: Acquired mutations in genes downstream of KRAS, such as BRAF, MEK1 (MAP2K1), and RAF1, can render the cells independent of KRAS activation. nih.govnih.gov

Bypass Tracks: The activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can also confer resistance. aacrjournals.orgfrontiersin.org This can be driven by mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. nih.govaacrjournals.org In some cases, MET amplification has been shown to activate the RAS-RAF-MEK-ERK pathway and also induce AKT activation independently of RAS, contributing to sotorasib resistance. aacrjournals.org

The table below summarizes key genes and pathways involved in alternative activation leading to resistance.

| Gene/Pathway | Function in Resistance | Associated Inhibitors |

| EGFR | Upstream RTK that can be reactivated, leading to feedback activation of the MAPK pathway. nih.gov | Sotorasib, Adagrasib |

| MET | RTK that, when amplified, can drive resistance by activating both RAS-dependent and independent pathways. aacrjournals.org | Sotorasib |

| BRAF | Downstream effector in the MAPK pathway; activating mutations can bypass the need for KRAS. nih.gov | Sotorasib, Adagrasib |

| PI3K/AKT/mTOR | A parallel signaling pathway that can be activated to promote survival when the MAPK pathway is inhibited. frontiersin.org | KRAS G12C inhibitors |

| SOS2 | A homolog of SOS1 that can compensate for SOS1 inhibition, modulating the effectiveness of the therapy. nih.govaacrjournals.org | BI-3406 |

Survival and Outgrowth of Drug Tolerant Persister (DTP) Cell Populations

A subpopulation of cancer cells can enter a quiescent, slow-cycling state known as drug-tolerant persisters (DTPs) upon treatment with targeted therapies. nih.govucf.edu These cells are not genetically resistant but can survive the initial therapeutic pressure. nih.gov This reversible state allows the tumor to withstand treatment while providing a reservoir from which genetically resistant clones can eventually emerge. nih.govmdpi.com

The formation of DTPs is a non-genetic form of adaptation. frontiersin.org These cells can exhibit altered signaling, such as the reactivation of the pro-proliferative kinase ERK. ucf.edu Studies have shown that inhibiting SOS1 can re-sensitize DTPs to KRAS G12C inhibitors and reduce the frequency of tumor-initiating cells that arise from this population. nih.govresearchgate.net The FAK-YAP signaling axis has also been identified as a driver of DTPs in lung cancer, and its inhibition can suppress these residual drug-tolerant cells. biorxiv.org

Non-Mutational Forms of Resistance (e.g., Epigenetic and Transcriptional Reprogramming)

Resistance to SOS1/KRAS inhibitors can also be driven by non-mutational mechanisms, such as epigenetic and transcriptional reprogramming, which alter cell states and signaling pathways without changing the underlying DNA sequence. mdpi.comnih.gov

Epigenetic Modifications: Changes in DNA methylation and histone modifications can alter gene expression patterns, leading to a drug-resistant phenotype. nih.gov These epigenetic alterations can regulate cellular plasticity, allowing cancer cells to dynamically change their differentiation state in response to therapeutic stress. aacrjournals.org For example, the dysregulation of epigenetic regulators like EZH2 can control tumor cell plasticity and contribute to resistance. aacrjournals.org

Transcriptional Reprogramming: Cancer cells can rewire their transcriptional programs to adapt to inhibitor treatment. nih.gov This can involve the activation of alternative survival pathways. nih.gov For instance, single-cell RNA sequencing has revealed that some cancer cells can restore proliferation after transient inhibition by upregulating the KRAS(G12C) target gene signature. nih.gov In some cases, resistance is associated with an enrichment of transcription factors that regulate DNA repair and stem-like characteristics. aacrjournals.org

Epithelial-to-Mesenchymal Transition (EMT): EMT is a key process in which epithelial cells acquire mesenchymal characteristics, leading to increased motility and resistance to apoptosis. frontiersin.org This phenotypic switch is a common mechanism of adaptive drug resistance and can be driven by epigenetic reprogramming. frontiersin.org In the context of KRAS G12C inhibitors, EMT has been linked to resistance, and strategies that promote the reverse process, mesenchymal-to-epithelial transition (MET), can restore sensitivity. frontiersin.org

These non-mutational mechanisms highlight the remarkable adaptability of cancer cells and underscore the need for combination therapies that can target these plastic, resistant states. frontiersin.orgaacrjournals.org

Combination Therapeutic Strategies Involving Sos1/kras Interaction Inhibitors

Synergistic Effects with Direct KRAS Allele-Specific Inhibitors (e.g., KRAS G12C Inhibitors, Pan-KRAS Inhibitors)

Preclinical studies have consistently demonstrated the benefits of this combination. For instance, the combination of the SOS1 inhibitor BI-3406 with a KRAS G12C inhibitor resulted in a more potent and sustained anti-tumor response in lung and colorectal cancer models compared to either agent alone. nih.govresearchgate.net This enhanced effect is associated with a stronger and more prolonged suppression of the RAS-MAPK signaling pathway. researchgate.net Similarly, the SOS1 inhibitor MRTX0902, when combined with adagrasib, augmented the anti-tumor activity in a majority of KRAS G12C-mutant xenograft models. nih.govaacrjournals.org Another SOS1 inhibitor, HH100937, also showed a synergistic effect with AMG510 in cancer cells with KRAS G12C mutations, leading to tumor regression in xenograft models where some tumors were refractory to AMG510 monotherapy. haihepharma.com

The combination of SOS1 inhibitors with pan-KRAS inhibitors, which are not limited to a single mutation, is also under investigation. The SOS1 inhibitor BI 1701963, which acts as a pan-KRAS inhibitor by blocking its activation, has been studied in combination with the KRAS G12C inhibitor MRTX849. businesswire.comboehringer-ingelheim.com This approach aims to provide a more comprehensive blockade of KRAS signaling, potentially addressing a broader range of KRAS-driven cancers. biospace.com Furthermore, the combination of the SOS1 inhibitor BI-3406 with the KRAS G12D inhibitor MRTX1133 has shown markedly stronger, synergistic antitumor effects in a lung adenocarcinoma mouse model. pnas.orgbiorxiv.orgresearchgate.net

| SOS1 Inhibitor | Combination Partner (KRAS Inhibitor) | Cancer Model | Key Findings | Source |

|---|---|---|---|---|

| BI-3406 | Adagrasib (KRAS G12C) | Lung and Colorectal Cancer Models | Enhanced potency and duration of anti-tumor response; stronger suppression of RAS-MAPK signaling. | nih.govresearchgate.net |

| MRTX0902 | Adagrasib (KRAS G12C) | KRAS G12C-Mutant Xenograft Models | Augmented anti-tumor activity. | nih.govaacrjournals.org |

| HH100937 | Sotorasib (B605408) (AMG510) (KRAS G12C) | KRAS G12C Mutant Cancer Cells and Xenografts | Synergistic effect leading to tumor regression, even in models refractory to monotherapy. | haihepharma.com |

| BI 1701963 (pan-KRAS) | MRTX849 (KRAS G12C) | Solid Tumors with KRAS G12C Mutation | Clinical collaboration to investigate more effective and durable responses. | businesswire.comboehringer-ingelheim.com |

| BI-3406 | MRTX1133 (KRAS G12D) | Lung Adenocarcinoma Mouse Model | Markedly stronger, synergistic antitumor effects. | pnas.orgbiorxiv.orgresearchgate.net |

| SIAIS562055 (PROTAC) | AMG510 (KRAS G12C), MRTX849 (KRAS G12C), MRTX1133 (KRAS G12D) | KRAS-mutant cancer cells (NCI-H358, GP2d) | Synergistic cytotoxicity and enhanced inhibition of ERK phosphorylation. | aacrjournals.org |

Combinations with Downstream MAPK Pathway Inhibitors

The mitogen-activated protein kinase (MAPK) pathway, which includes RAF, MEK, and ERK, is a critical downstream signaling cascade of KRAS. Inhibiting this pathway at different points in conjunction with SOS1 inhibition is a key therapeutic strategy.

Combining SOS1 inhibitors with MEK inhibitors (MEKi) like trametinib (B1684009) has shown significant promise. nih.gov Inhibition of MEK can lead to a feedback reactivation of the MAPK pathway, partly through increased SOS1 activity. patsnap.comnih.gov By co-administering a SOS1 inhibitor, this feedback loop can be attenuated, leading to a more profound and sustained pathway inhibition. patsnap.comnih.gov

Preclinical studies have demonstrated that the combination of BI-3406 with trametinib results in strong synergistic anti-proliferative effects and can lead to tumor regression in various KRAS-mutant cancer models, including those with KRAS G12C and G13D mutations. nih.gov This combination has also been shown to be effective in pancreatic ductal adenocarcinoma models. mdpi.com The SOS1 inhibitor HM-99462 also exhibited synergistic activity with trametinib in KRAS G12C pancreatic cancer models. hanmi.co.kr Furthermore, in KRAS G12/G13-mutated lung and colorectal adenocarcinoma cell lines that lack PIK3CA co-mutations, the combination of BI-3406 and trametinib enhanced efficacy and prevented resistance. pnas.org

| SOS1 Inhibitor | Combination Partner (MEKi) | Cancer Model | Key Findings | Source |

|---|---|---|---|---|

| BI-3406 | Trametinib | KRAS-Mutant Cancer Models (Pancreatic, Colorectal) | Strong synergistic anti-proliferative effects and tumor regression; attenuation of feedback reactivation. | nih.gov |

| HM-99462 | Trametinib | KRAS G12C Pancreatic Cancer Models (MIA PaCa-2, AsPC-1) | Synergistic activity. | hanmi.co.kr |

| BI-3406 | Trametinib | KRAS G12/G13-mutated Lung and Colorectal Adenocarcinoma Cell Lines | Enhanced efficacy and prevention of resistance in PIK3CA wild-type cells. | pnas.org |

Targeting ERK, the final kinase in the MAPK cascade, in combination with SOS1 inhibition offers another vertical inhibition strategy. This approach aims to prevent the downstream consequences of any residual upstream signaling. Research has shown that a potent SOS1 inhibitor, HH100937, exhibited a synergistic effect with the clinical-stage ERK inhibitor HH2710 in a broad panel of cancer cells with KRAS mutations. haihepharma.com An earlier lead compound, HH000043, was also found to act synergistically with HH2710, blocking the negative feedback loop that leads to p-ERK reactivation by the ERK inhibitor. haihepharma.com Clinical trials are ongoing to evaluate the combination of ERK inhibitors with KRAS G12C inhibitors, a strategy that could be complemented by the addition of a SOS1 inhibitor to further enhance efficacy. frontiersin.org

| SOS1 Inhibitor | Combination Partner (ERKi) | Cancer Model | Key Findings | Source |

|---|---|---|---|---|

| HH100937 | HH2710 | Broad panel of cancer cells with KRAS mutations | Synergistic effect. | haihepharma.com |

| HH000043 | HH2710 | Tumors with KRAS mutations | Synergy in p-ERK/p-RSK inhibition and cell proliferation; blocks p-ERK reactivation. | haihepharma.com |

Combining SOS1 inhibitors with RAF inhibitors is another rational approach to achieve vertical blockade of the MAPK pathway. The SOS1 inhibitor MRTX0902, when used in combination with RAF/MEK inhibitors, led to greater downregulation of pathway signaling and improved antitumor responses in KRAS-MAPK pathway-mutant models. nih.govaacrjournals.orgaacrjournals.org Specifically, the combination of MRTX0902 with the RAF/MEK clamp avutometinib demonstrated greater antitumor activity than either monotherapy. researchgate.net This suggests that dual inhibition at the levels of KRAS activation and its immediate downstream effectors can be a potent therapeutic strategy.

| SOS1 Inhibitor | Combination Partner (RAFi) | Cancer Model | Key Findings | Source |

|---|---|---|---|---|

| MRTX0902 | RAF/MEK inhibitors (e.g., avutometinib) | KRAS-MAPK Pathway-Mutant Models | Greater downregulation of pathway signaling and improved antitumor responses. | researchgate.netnih.govaacrjournals.orgaacrjournals.org |

Combinations with Upstream Signaling Modulators

Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), are frequently dysregulated in cancer and are key upstream activators of the RAS/MAPK pathway. Combining SOS1 inhibitors with RTK inhibitors offers a strategy to block signaling at two distinct upstream points. This is particularly relevant in the context of resistance to RTK inhibitors, which can involve the reactivation of KRAS signaling.

Preclinical studies have demonstrated the synergistic potential of this combination. In EGFR-mutated non-small cell lung cancer (NSCLC) models, combining an EGFR tyrosine kinase inhibitor (TKI) with a SOS1 inhibitor resulted in marked inhibition of both the Raf/MEK/ERK and PI3K/AKT signaling pathways. biorxiv.org The SOS1 inhibitor HM-99462 showed synergistic activity with the EGFR inhibitors osimertinib (B560133) or lazertinib (B608487) in an EGFR-mutant NSCLC xenograft model and was able to overcome osimertinib resistance. aacrjournals.org These findings highlight the potential of SOS1 inhibition to enhance the efficacy of and overcome resistance to targeted therapies directed at upstream components of the KRAS signaling cascade. biorxiv.orgnih.gov

| SOS1 Inhibitor | Combination Partner (RTKi) | Cancer Model | Key Findings | Source |

|---|---|---|---|---|

| HM-99462 | Osimertinib or Lazertinib (EGFRi) | EGFR L858R/T790M NSCLC (NCI-H1975) CDX model | Synergistic activity; overcame osimertinib resistance. | aacrjournals.org |

| Unnamed SOS1 inhibitor | EGFR-TKI | EGFR-mutated NSCLC models | Markedly inhibited Raf/MEK/ERK and PI3K/AKT signaling. | biorxiv.org |

SHP2 Inhibitors

The combination of Son of Sevenless 1 (SOS1) inhibitors with SHP2 inhibitors represents a promising strategy in targeting KRAS-mutant cancers. Both SHP2 and SOS1 are critical upstream regulators of RAS activity. crownbio.comaacrjournals.org SHP2, a protein-tyrosine phosphatase, plays a role in mediating cellular signaling through the RAS/MAP kinase pathway by activating SOS1-regulated RAS-GTP loading. crownbio.com Inhibiting SHP2 reduces the GDP-GTP exchange rate, thereby increasing the amount of the inactive KRAS-GDP state. biorxiv.org This mechanism is complementary to that of SOS1 inhibitors, which directly block the interaction between SOS1 and KRAS, preventing nucleotide exchange. biorxiv.orgaacrjournals.org

Preclinical studies have demonstrated the potential of this dual-inhibition strategy. For instance, combining a KRAS G12C inhibitor with a SHP2 inhibitor, such as TNO155, has shown a significant increase in anti-tumor activity compared to either agent alone in models of advanced solid tumors with KRAS G12C mutations. crownbio.com This enhanced effect is attributed to the vertical inhibition of the RAS/MEK/ERK pathway. biorxiv.org The combination of the SHP2 inhibitor batoprotafib (TNO155) with the MEK inhibitor trametinib or the ERK inhibitor temuterkib has also led to additive and/or synergistic responses. biorxiv.org

Table 1: Selected Preclinical and Clinical Findings for SOS1 and SHP2 Inhibitor Combinations

| Combination | Cancer Model/Patient Population | Key Findings | Reference |

| KRAS G12C inhibitor (unspecified) + SHP2 inhibitor (TNO155) | Advanced solid tumors with KRAS G12C mutations | Significant increase in anti-tumor activity versus individual agents. | crownbio.com |

| SHP2 inhibitor (batoprotafib) + MEK inhibitor (trametinib) or ERK inhibitor (temuterkib) | Multi-cell type tumor spheroids | Additive and/or synergistic responses through vertical pathway inhibition. | biorxiv.org |

| KRAS G12C inhibitor (glecirasib) + SHP2 inhibitor (JAB-3312) | KRAS G12C inhibitor-naive NSCLC patients | 50% Overall Response Rate (ORR); 100% Disease Control Rate (DCR). | biorxiv.org |

| SOS1 inhibitor (BI-3406) + KRAS G12C inhibitor (adagrasib) | Lung and colorectal cancer models | Stronger anti-tumor response than adagrasib alone, comparable to adagrasib plus SHP2 or EGFR inhibitors. | nih.govresearchgate.net |

Novel Combination Modalities

Integration with Proteolysis Targeting Chimeras (PROTACs)

A novel and promising approach involves the use of Proteolysis Targeting Chimeras (PROTACs) to degrade SOS1. techscience.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. techscience.comnih.gov This strategy offers the potential for a more sustained and potent inhibition compared to small molecule inhibitors. techscience.comaacrjournals.org

Several SOS1-directed PROTACs have been developed, demonstrating higher activity in vitro and in animal models compared to their parent inhibitors. techscience.com For example, the SOS1 PROTAC SIAIS562055, derived from the SOS1 inhibitor BI-3406, has been shown to sustainably degrade SOS1, inhibit downstream effectors, and exhibit potent antitumor activity in KRAS-mutant cancers. aacrjournals.org Importantly, SIAIS562055 demonstrated synergistic activity when combined with KRAS inhibitors, including in models with acquired resistance. aacrjournals.org

Another study reported the development of a potent SOS1 degrader, compound 23, which also showed efficient SOS1 degradation and significant antiproliferative potency in KRAS-driven cancer cells. nih.govacs.org The combination of this degrader with the KRAS G12C inhibitor sotorasib (AMG510) suppressed RAS signaling feedback activation and resulted in synergistic effects both in vitro and in vivo. nih.govacs.org These findings suggest that combining KRAS G12C inhibition with SOS1 degradation could be a powerful strategy to enhance anti-tumor response and overcome acquired resistance. nih.govacs.org

Table 2: Examples of SOS1-Targeting PROTACs and their Effects

| PROTAC | Parent Inhibitor | Key Findings | Reference |

| SIAIS562055 | BI-3406 analog | Sustained SOS1 degradation; potent antitumor activity alone and in combination with KRAS inhibitors. | aacrjournals.org |

| Degrader 4 | Not specified | Strong inhibitory effects on NCI-H358 cell proliferation; significant SOS1 degradation. | nih.gov |

| Compound 23 | Not specified | Efficient SOS1 degradation; synergistic effects with sotorasib (AMG510) in KRAS G12C mutant cells. | nih.govacs.org |

Combined Inhibition with Wee1/Myt1 Inhibitors

The combination of SOS1 inhibition with the inhibition of cell cycle checkpoint kinases like Wee1 and Myt1 is an emerging area of investigation. Wee1 and Myt1 are kinases that negatively regulate the G2/M cell cycle checkpoint. reparerx.com Preclinical data has been presented on a novel Wee1/Myt1 co-inhibitor, SGR-3515, which has shown improved anti-tumor activity in preclinical models compared to inhibitors targeting only Wee1 or Myt1. schrodinger.com

While direct combination studies of a specific SOS1 inhibitor like "Sos1/kras-IN-1" with Wee1/Myt1 inhibitors are not yet widely published, the rationale for such a combination is compelling. The SOS1 inhibitor SGR-4174 has demonstrated strong tumor growth inhibition in combination with MEK or KRAS inhibitors. schrodinger.com Given that the RAS/MAPK pathway, which is targeted by SOS1 inhibitors, can influence cell cycle progression, combining a SOS1 inhibitor with a Wee1/Myt1 inhibitor could lead to synergistic anti-tumor effects by targeting both signaling and cell cycle control. frontiersin.org Schrödinger, Inc. has presented preclinical data on their SOS1 inhibitor, SGR-4174, and their Wee1/Myt1 inhibitor, SGR-3515, suggesting a potential future direction for combination therapies. schrodinger.comschrodinger.com

Synergistic Activity with DNA Damage-Inducing Agents

Combining SOS1 inhibitors with agents that induce DNA damage presents another rational therapeutic strategy. The rationale lies in potentially sensitizing cancer cells to the cytotoxic effects of DNA-damaging agents by inhibiting a key survival signaling pathway. nih.gov

Preclinical studies have explored the combination of the SOS1 inhibitor BAY-293 with various compounds, including those that induce DNA damage. nih.gov For instance, in pancreatic cancer cell lines, combinations of BAY-293 with chemotherapeutics that target DNA topoisomerases, such as camptothecin (B557342) derivatives, have been investigated. nih.gov Another SOS1 inhibitor, BI-3406, has been shown to synergize with irinotecan, a topoisomerase I inhibitor. biorxiv.org This combination is being explored in a phase I clinical trial for patients with KRAS-mutant colorectal cancer. aacrjournals.org The mechanistic basis for this synergy may involve the influence of SOS1 inhibition on cell cycle progression and the choice of DNA repair pathways. aacrjournals.org

Drug Discovery and Development Methodologies for Sos1/kras Interaction Inhibitors

High-Throughput Screening (HTS) and Fragment-Based Screening Approaches

The initial identification of chemical matter targeting the SOS1-KRAS interaction has heavily relied on both high-throughput screening (HTS) and fragment-based screening (FBS). HTS allows for the rapid assessment of large compound libraries, while FBS identifies smaller, low-affinity fragments that can be optimized into more potent leads.

A notable HTS campaign involved the screening of 1.7 million compounds, which led to the discovery of several hits with a quinazoline (B50416) core. aacrjournals.orgacs.org This initial scaffold provided a crucial starting point for further optimization. aacrjournals.orgacs.org Complementary to HTS, fragment-based approaches have been instrumental. One such method involved a fragment screen to identify stabilizers of the KRASG12C–SOS1 complex, where a library of 3,000 fragments was evaluated using saturation transfer difference (STD)-NMR. pnas.org This screen identified 97 fragments that bound exclusively to the complex. pnas.org Another strategy employed a combination of Surface Plasmon Resonance (SPR), Target Immobilized NMR Screen (TINS), and X-ray crystallographic fragment-based screens to identify hits. zobio.com These parallel efforts, combining the broad search of HTS with the detailed binding information from FBS, have proven to be a powerful strategy for identifying novel starting points for SOS1 inhibitors. pnas.org

Application of Structure-Based Drug Design (SBDD) and Lead Optimization

Once initial hits were identified, structure-based drug design (SBDD) and subsequent lead optimization have been pivotal in enhancing their potency, selectivity, and drug-like properties. The elucidation of crystal structures of the KRAS-SOS1 complex, as well as SOS1 and its isoform SOS2, has provided invaluable insights into the binding modes of these inhibitors. pnas.orgnih.gov

For instance, the optimization of a quinazoline series, initially identified through HTS, was guided by structural data. pnas.org This led to the development of potent inhibitors like BAY-293, which demonstrated a significant improvement in biochemical activity. nih.gov Similarly, the discovery of BI-3406 was the result of a HTS campaign followed by rigorous structure-based design and optimization efforts. acs.orgnih.gov SBDD has also been crucial in developing novel scaffolds, such as the 1,7-naphthyridine (B1217170) derivative HH0043, which emerged from a scaffold hopping strategy. nih.govacs.org This compound exhibited potent biochemical and cellular activities, along with favorable pharmacokinetic profiles. nih.govacs.org The iterative cycle of designing, synthesizing, and testing compounds based on their co-crystal structures with the target protein has been a cornerstone of developing clinical candidates. acs.orgaacrjournals.org

Computational Approaches in Inhibitor Discovery

Computational methods have become indispensable in the modern drug discovery pipeline for SOS1/KRAS inhibitors, accelerating the identification of promising candidates and providing deeper insights into their mechanisms of action.

Virtual Screening (VS) Techniques

Virtual screening has been effectively employed to screen vast libraries of small molecules to identify potential SOS1 inhibitors. nih.govx-mol.net These in silico techniques can predict the binding affinity of compounds to the target protein, thereby prioritizing a smaller, more manageable number of candidates for experimental validation. nih.gov For example, virtual screening of the InterBioScreen database, containing over 67,000 natural compounds, was used to identify potential inhibitors targeting putative allosteric sites on the KRASG13D-SOS1 complex. mdpi.com This approach not only broadens the chemical space explored but also offers the potential to discover compounds with novel modes of action. mdpi.com

Machine Learning (ML) Applications in Bioactivity Prediction

Identification and Characterization of Novel Chemical Scaffolds and Binding Modes

A key outcome of these diverse discovery methodologies has been the identification of a range of chemical scaffolds that can effectively inhibit the SOS1-KRAS interaction. The initial quinazoline core, discovered through HTS, has been extensively explored and optimized. pnas.orgnih.govnih.gov Beyond this, scaffold hopping strategies and other discovery approaches have unveiled novel frameworks, including:

Naphthyridine derivatives: The compound HH0043 features a 1,7-naphthyridine scaffold. nih.govacs.org

Phthalazine (B143731) derivatives: Modeling efforts suggested that a phthalazine core would be well-tolerated within the SOS1 binding pocket, leading to the development of inhibitors with this scaffold. acs.org

Tricyclic quinazoline derivatives: A novel series of potent SOS1 inhibitors featuring a tricyclic quinazoline scaffold has been developed, with compound 8d showing high potency. nih.gov

Carboxylic acid series: Machine learning-based screening identified novel skeletons from a carboxylic acid series as potential candidates for developing promising SOS1 inhibitors. rsc.org

The binding modes of these inhibitors have been extensively characterized, primarily through X-ray crystallography. pnas.orgnih.gov These studies have revealed that many inhibitors bind to a druggable pocket on SOS1 at the periphery of the KRAS binding interface. acs.org For example, molecular dynamics simulations have shown that tricyclic quinazoline derivatives interact extensively with Tyr884, a crucial residue for the recognition between SOS1 and KRAS. nih.gov The detailed understanding of these binding modes is critical for the rational design of next-generation inhibitors with improved properties. ijnc.ir

Selectivity Profiling and Optimization (e.g., against SOS2)

Achieving selectivity for SOS1 over its closest homolog, SOS2, is a critical aspect of developing safe and effective inhibitors, as off-target inhibition of SOS2 could lead to unwanted side effects. SOS1 and SOS2 share a high degree of sequence identity (80%) in their catalytic domains. pnas.org

Despite this similarity, several developed SOS1 inhibitors have demonstrated strong selectivity. pnas.org For example, the quinazoline series of inhibitors showed strong selectivity against SOS2. pnas.org The structural basis for this selectivity has been elucidated through crystallography. A key difference lies in a single amino acid residue: His905 in SOS1 is a valine in SOS2 (Val903). acs.orgnih.gov The π-stacking interaction between the quinazoline scaffold of inhibitors like BAY-293 and His905 in SOS1 is absent in SOS2, and the bulkier valine residue can cause a steric clash, preventing binding. acs.orgnih.gov

This structural understanding has guided the design of highly selective inhibitors like MRTX0902, which showed high selectivity for SOS1 over SOS2. acs.org Similarly, AIG01012 demonstrated substantial inhibitory effects against various KRAS mutant interactions with SOS1 but did not inhibit the SOS2-KRAS G12C interaction. aacrjournals.org The ability to engineer selectivity is a testament to the power of structure-based drug design in this field.

Future Directions and Translational Research Perspectives for Sos1/kras Interaction Inhibitors

Strategies for Overcoming Pan-RAS Addiction

The reliance of certain tumors on the entire RAS signaling network, a phenomenon known as pan-RAS addiction, presents a significant challenge for targeted therapies. Inhibiting a single node, such as the SOS1-KRAS interaction, can trigger compensatory mechanisms involving other RAS isoforms (e.g., NRAS, HRAS) or parallel signaling cascades. Therefore, future research is heavily focused on rational combination strategies to create a more comprehensive and durable blockade of oncogenic signaling.

The primary research approach involves combining SOS1 inhibitors with agents that target distinct, non-redundant nodes within the RAS-MAPK pathway or related oncogenic pathways. This "vertical" and "horizontal" inhibition aims to prevent or overcome adaptive resistance.

Vertical Inhibition: This strategy involves simultaneously targeting proteins at different levels of the same pathway. Combining a SOS1 inhibitor (upstream) with a MEK inhibitor like Trametinib (B1684009) (downstream) is a leading example. The rationale is that even if some RAS-GTP loading persists, its signal transmission to ERK is effectively blocked.

Upstream Pathway Inhibition: In tumors driven by hyperactive receptor tyrosine kinases (RTKs) like EGFR, combining a SOS1 inhibitor with an RTK inhibitor (e.g., Cetuximab) can prevent the initial signal that drives SOS1-mediated RAS activation.

Inhibition of Parallel Nodes: SHP2 is a critical protein tyrosine phosphatase that acts upstream of RAS and is required for full RAS activation in response to RTK signaling. Concurrent inhibition of SOS1 and SHP2 offers a dual mechanism to suppress RAS-GTP loading, potentially leading to synergistic anti-tumor activity.

Combination with Mutant-Specific Inhibitors: For tumors bearing specific mutations like KRAS G12C, a dual-pronged attack using a covalent G12C inhibitor (e.g., Sotorasib) and a SOS1 inhibitor is under investigation. This approach simultaneously targets the mutant protein directly and prevents the nucleotide exchange on any remaining wild-type or other RAS isoforms, thereby addressing both the primary driver and potential escape routes.

The table below summarizes key combination strategies currently being explored in preclinical research models.

| Combination Strategy | Partnering Agent Class | Example Compound | Scientific Rationale | Target Tumor Context (Research) |

|---|---|---|---|---|

| Vertical Inhibition | MEK Inhibitors | Trametinib | Dual blockade of the MAPK pathway at upstream (RAS activation) and downstream (MEK) nodes to prevent signal transmission. | KRAS-mutant solid tumors (e.g., pancreatic, colorectal, lung) |

| Upstream Inhibition | EGFR Inhibitors | Cetuximab | Blocks RTK-driven activation of SOS1, cutting off the primary upstream stimulus for RAS loading. | EGFR-driven, KRAS-wild-type or mutant colorectal cancer |

| Parallel Node Inhibition | SHP2 Inhibitors | TNO155 (example) | Simultaneously targets two critical activators of the RAS pathway, offering a more profound suppression of RAS-GTP levels. | RTK-driven solid tumors with wild-type or mutant KRAS |

| Mutant-Specific Combination | Covalent KRAS G12C Inhibitors | Sotorasib (B605408) | Directly inhibits the oncogenic mutant protein while the SOS1 inhibitor prevents compensatory activation of wild-type RAS. | KRAS G12C-mutant non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) |

Addressing and Circumventing Intrinsic and Acquired Resistance

The development of resistance is a near-universal challenge in targeted oncology research. For SOS1 inhibitors, resistance can be either intrinsic (pre-existing) or acquired (developed during treatment). Understanding these mechanisms at a molecular level is crucial for designing next-generation inhibitors and rational therapeutic sequences.

Intrinsic Resistance: Intrinsic resistance mechanisms render a tumor non-responsive to SOS1 inhibition from the outset. A primary cause is the presence of mutations downstream of RAS in the MAPK pathway, such as activating mutations in BRAF (e.g., V600E) or MAP2K1/2 (MEK1/2). In such cases, the pathway is constitutively active irrespective of the RAS-GTP loading status, making upstream inhibition by a SOS1 inhibitor ineffective. Another mechanism is the pre-existing activation of parallel survival pathways, like the PI3K/AKT/mTOR pathway, which can sustain cell proliferation and survival even when the MAPK pathway is suppressed.

Acquired Resistance: Acquired resistance emerges in tumors that are initially sensitive to SOS1 inhibition. Research has identified several potential mechanisms:

Secondary Mutations: The development of mutations in the SOS1 gene that alter the drug-binding site can prevent the inhibitor from engaging its target.

RAS Isoform Switching: Cells may upregulate or increase the activity of other RAS isoforms (NRAS, HRAS) or other GEFs (e.g., SOS2, RasGRF) to bypass the inhibition of the SOS1-KRAS interaction.

Genomic Amplification: Amplification of the KRAS gene itself can increase the target protein concentration to a level that overwhelms the inhibitor.

Reactivation via Feedback Loops: Prolonged inhibition of the MAPK pathway can trigger a negative feedback loop, leading to the transcriptional upregulation of RTKs (e.g., EGFR, FGFR). This increased RTK signaling can drive renewed RAS activation, overcoming the effect of the SOS1 inhibitor.

The following table details these resistance mechanisms and potential research strategies to circumvent them.

| Resistance Type | Molecular Mechanism | Potential Research Counter-Strategy |

|---|---|---|

| Intrinsic | Downstream mutations (e.g., BRAF, MEK) | Genomic pre-screening to exclude these tumors; combination with downstream inhibitors. |

| Intrinsic | Activation of parallel pathways (e.g., PI3K/AKT) | Combination therapy with PI3K or AKT inhibitors. |

| Acquired | Secondary mutations in the SOS1 drug-binding site | Development of next-generation inhibitors targeting different allosteric sites on SOS1. |

| Acquired | Reactivation via RTK feedback loops | Combination therapy with relevant RTK inhibitors (e.g., EGFRi, FGFRi) upon detection of resistance. |

| Acquired | RAS isoform switching or GEF redundancy | Development of pan-RAS or pan-GEF inhibitors; combination strategies. |

Exploration of Therapeutic Applications Beyond Oncology (e.g., RASopathies)

The RAS-MAPK pathway is fundamental to normal cellular growth and development, not just oncogenesis. Germline mutations in genes of this pathway lead to a class of developmental disorders known as RASopathies. These syndromes, which include Noonan syndrome, Costello syndrome, and Cardiofaciocutaneous (CFC) syndrome, are characterized by a range of developmental abnormalities.

A significant portion of these disorders is caused by gain-of-function mutations that result in hyperactivation of the RAS-MAPK pathway. For instance, a subset of Noonan syndrome cases is directly caused by activating mutations in the SOS1 gene itself. In other cases, mutations in upstream regulators like PTPN11 (encoding SHP2) or downstream effectors like BRAF lead to the same endpoint: excessive pathway signaling.

This shared molecular etiology provides a strong rationale for exploring SOS1 inhibitors as a potential research tool and therapeutic concept for RASopathies. The research hypothesis is that by precisely titrating and reducing the level of hyperactive RAS signaling, it may be possible to ameliorate some of the developmental defects associated with these conditions.

Translational research in this area focuses on:

Developing relevant preclinical models: This includes creating genetically engineered mouse models that harbor specific RASopathy-causing mutations and generating induced pluripotent stem cells (iPSCs) from patients to study disease-relevant cell types (e.g., cardiomyocytes, neurons) in vitro.

Evaluating phenotypic rescue: Using these models, researchers can investigate whether treatment with a SOS1 inhibitor can reverse or prevent specific pathological features, such as craniofacial abnormalities, cardiac defects, or cognitive deficits.

The table below outlines some RASopathies and the rationale for investigating SOS1 inhibition.

| RASopathy | Commonly Mutated Gene | Rationale for Investigating SOS1 Inhibition |

|---|---|---|

| Noonan Syndrome | PTPN11, SOS1, RAF1, KRAS | Directly targets the pathway hyperactivation. Particularly relevant for SOS1-mutant cases, but also applicable where upstream activators (like PTPN11) drive SOS1-dependent RAS loading. |

| Costello Syndrome | HRAS (gain-of-function) | SOS1 is a key activator of HRAS. Inhibiting its function could dampen the signaling output from the mutant HRAS protein. |

| Cardiofaciocutaneous (CFC) Syndrome | BRAF, MAP2K1/2, KRAS | For cases driven by KRAS mutations, the rationale is direct. For downstream mutations, SOS1 inhibition is less likely to be effective and serves as a research control. |

Development of Next-Generation SOS1 Inhibitors with Enhanced Research Profiles

While first-generation compounds like Sos1/kras-IN-1 have been instrumental as research tools for validating the therapeutic concept, the development of next-generation inhibitors is a critical area of future research. The goal is to create compounds with superior pharmacological properties that are better suited for advanced preclinical and potential clinical investigation.

Key objectives for next-generation SOS1 inhibitors include:

Enhanced Potency and Selectivity: Achieving lower IC50 values for SOS1-mediated nucleotide exchange while maintaining or improving selectivity against other GEFs (e.g., SOS2, RasGRF1/2) and off-target proteins. High selectivity is crucial to minimize confounding biological effects in research models.

Improved Pharmacokinetic (PK) Properties: Optimizing for better oral bioavailability, a suitable half-life for in vivo studies, and a metabolic profile that avoids reactive metabolites. A favorable PK profile is essential for achieving sustained target engagement in animal models.

Novel Binding Mechanisms: Exploring inhibitors that bind to different allosteric pockets on SOS1 or that employ alternative mechanisms, such as covalent binding. Covalent inhibitors, which form a permanent bond with their target, can offer increased potency and duration of action.

Ability to Overcome Resistance: Designing compounds that can effectively inhibit SOS1 mutants known to confer resistance to first-generation agents.

The table below provides a comparative overview of desired attributes for next-generation inhibitors.

| Parameter | First-Generation Profile (e.g., this compound) | Desired Next-Generation Profile |

|---|---|---|

| Potency (IC50) | Micromolar (µM) to high nanomolar (nM) range | Low nanomolar (nM) to picomolar (pM) range |

| Selectivity | Moderate selectivity against other GEFs | High (>100-fold) selectivity against other GEFs and kinases |

| Binding Mode | Reversible, allosteric | Reversible, covalent, or targeting novel pockets |

| Pharmacokinetics | Often optimized for in vitro use; limited in vivo utility | Optimized for in vivo studies: good oral bioavailability, appropriate half-life, low clearance |

| Resistance Profile | Susceptible to resistance via mutations in the binding site | Active against known resistance mutations; may require multiple distinct chemical series |

Advanced Pharmacogenomic Profiling for Predictive Research Models

To advance SOS1 inhibitors from broad-spectrum research tools to precision agents, it is essential to identify predictive biomarkers that can stratify preclinical models (and eventually patients) into likely responders and non-responders. Advanced pharmacogenomic profiling is the cornerstone of this effort.

This research involves the comprehensive molecular characterization of cancer cell lines, patient-derived xenografts (PDXs), and organoid models, followed by correlation of this data with their response to SOS1 inhibition.

Key technologies and their applications include:

Genomic Sequencing (DNA-Seq): Whole-exome or targeted sequencing is used to identify the full spectrum of mutations in a model, including the specific RAS mutation (KRAS, NRAS, HRAS), co-occurring mutations in tumor suppressors (TP53, CDKN2A), and mutations in resistance-conferring genes (BRAF, MAP2K1).

Transcriptomic Profiling (RNA-Seq): This technique measures the expression levels of all genes, providing insights into the baseline activity of signaling pathways. For example, high basal expression of RTKs or mesenchymal markers might predict intrinsic resistance. It can also detect the upregulation of feedback pathways as a mechanism of acquired resistance.

Functional Genomics: High-throughput screening methods like CRISPR-Cas9 are used to systematically knock out every gene in the genome. By treating these knockout cell libraries with a SOS1 inhibitor, researchers can identify genes whose loss confers either sensitivity or resistance, thereby uncovering novel therapeutic targets and resistance mechanisms.

Proteomics and Phosphoproteomics: These methods directly measure the abundance and phosphorylation (activation) status of proteins. This allows for a direct assessment of MAPK pathway output (e.g., p-ERK levels) before and after treatment, providing a proximal pharmacodynamic biomarker of target engagement and effect.

The integration of these multi-omic datasets is used to build predictive signatures that can guide the selection of appropriate research models for combination studies and for investigating mechanisms of resistance.

| Profiling Technology | Biomarker Type Identified | Research Application in Predicting Response |

|---|---|---|

| Genomic Sequencing | Gene mutations (e.g., KRAS, BRAF), copy number variations | Stratification of models based on driver and co-occurring mutations. Identifies intrinsic resistance markers (e.g., BRAF V600E). |

| Transcriptomic Profiling | Gene expression signatures, pathway activity scores | Identifies models with high baseline RTK signaling or compensatory pathway activation. Monitors adaptive feedback loops. |